molecular formula C22H19F3N2O4S B7706642 N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide

Cat. No.: B7706642
M. Wt: 464.5 g/mol
InChI Key: RUSSVCONPQADTA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxy-5-nitrophenol, undergoes nitration followed by reduction to yield 2-methoxy-5-aminophenol.

    Introduction of the Trifluoromethyl Group: The intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide in the presence of a base.

    Sulfamoylation: The trifluoromethylated intermediate reacts with sulfamoyl chloride to introduce the sulfamoyl group.

    Coupling with Benzamide: Finally, the compound is coupled with 4-methylbenzoyl chloride under appropriate conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group may also participate in interactions with biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar compounds to N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-methylbenzamide include:

    N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-chlorobenzamide: Differing by the presence of a chlorine atom instead of a methyl group.

    N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-ethylbenzamide: Differing by the presence of an ethyl group instead of a methyl group.

    N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-4-fluorobenzamide: Differing by the presence of a fluorine atom instead of a methyl group.

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-methoxy-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4S/c1-14-6-8-15(9-7-14)21(28)26-19-13-18(10-11-20(19)31-2)32(29,30)27-17-5-3-4-16(12-17)22(23,24)25/h3-13,27H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSSVCONPQADTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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